molecular formula C14H14N4O4S B5835061 N,N,4-trimethyl-2-[(2-nitrobenzoyl)amino]-1,3-thiazole-5-carboxamide

N,N,4-trimethyl-2-[(2-nitrobenzoyl)amino]-1,3-thiazole-5-carboxamide

Cat. No. B5835061
M. Wt: 334.35 g/mol
InChI Key: CCAPEIFTEFWOTO-UHFFFAOYSA-N
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Description

N,N,4-trimethyl-2-[(2-nitrobenzoyl)amino]-1,3-thiazole-5-carboxamide, also known as TNB, is a chemical compound that has been widely used in scientific research. It is a thiol-reactive compound that can be used as a probe for the detection of protein sulfhydryl groups. TNB has also been used in the development of new drugs and therapeutic agents.

Mechanism of Action

N,N,4-trimethyl-2-[(2-nitrobenzoyl)amino]-1,3-thiazole-5-carboxamide reacts with protein sulfhydryl groups to form a covalent adduct. This reaction can be used to detect changes in protein conformation or to study protein-ligand interactions. N,N,4-trimethyl-2-[(2-nitrobenzoyl)amino]-1,3-thiazole-5-carboxamide has also been shown to inhibit the activity of certain enzymes by reacting with their active site cysteine residues.
Biochemical and Physiological Effects:
N,N,4-trimethyl-2-[(2-nitrobenzoyl)amino]-1,3-thiazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including proteases and kinases. N,N,4-trimethyl-2-[(2-nitrobenzoyl)amino]-1,3-thiazole-5-carboxamide has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using N,N,4-trimethyl-2-[(2-nitrobenzoyl)amino]-1,3-thiazole-5-carboxamide in lab experiments is its high reactivity with protein sulfhydryl groups, which makes it a sensitive probe for detecting changes in protein conformation or activity. However, N,N,4-trimethyl-2-[(2-nitrobenzoyl)amino]-1,3-thiazole-5-carboxamide can also react with other nucleophiles, such as amino acids with thiol groups, which can lead to non-specific labeling. Additionally, N,N,4-trimethyl-2-[(2-nitrobenzoyl)amino]-1,3-thiazole-5-carboxamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for the use of N,N,4-trimethyl-2-[(2-nitrobenzoyl)amino]-1,3-thiazole-5-carboxamide in scientific research. One area of interest is the development of new drugs and therapeutic agents based on N,N,4-trimethyl-2-[(2-nitrobenzoyl)amino]-1,3-thiazole-5-carboxamide and its derivatives. N,N,4-trimethyl-2-[(2-nitrobenzoyl)amino]-1,3-thiazole-5-carboxamide could also be used in the development of new diagnostic tools for detecting protein conformational changes or for studying protein-ligand interactions. Finally, N,N,4-trimethyl-2-[(2-nitrobenzoyl)amino]-1,3-thiazole-5-carboxamide could be used in the study of protein oxidation and other post-translational modifications.

Synthesis Methods

N,N,4-trimethyl-2-[(2-nitrobenzoyl)amino]-1,3-thiazole-5-carboxamide can be synthesized through a multi-step process involving the reaction of 2-nitrobenzoyl chloride with 2-mercaptobenzothiazole in the presence of triethylamine. The resulting product is then reacted with N,N-dimethylformamide dimethyl acetal to yield N,N,4-trimethyl-2-[(2-nitrobenzoyl)amino]-1,3-thiazole-5-carboxamide.

Scientific Research Applications

N,N,4-trimethyl-2-[(2-nitrobenzoyl)amino]-1,3-thiazole-5-carboxamide has been widely used in scientific research as a probe for the detection of protein sulfhydryl groups. It can also be used to study the binding kinetics and thermodynamics of protein-ligand interactions. N,N,4-trimethyl-2-[(2-nitrobenzoyl)amino]-1,3-thiazole-5-carboxamide has been used in the development of new drugs and therapeutic agents, particularly in the area of cancer research.

properties

IUPAC Name

N,N,4-trimethyl-2-[(2-nitrobenzoyl)amino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4S/c1-8-11(13(20)17(2)3)23-14(15-8)16-12(19)9-6-4-5-7-10(9)18(21)22/h4-7H,1-3H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAPEIFTEFWOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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